TCO-NHS ester
Overview
Description
TCO-NHS ester is a chemical compound with the molecular formula C13H17NO5. It is known for its applications in bioorthogonal chemistry, particularly in strain-promoted copper-free click chemistry reactions. This compound is often used as a linker in various chemical and biological applications due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-NHS ester can be synthesized through a reaction involving cyclooctene and N-hydroxysuccinimide (NHS) carbonate. The reaction typically involves the following steps:
Formation of Cyclooctene Derivative: Cyclooctene is reacted with a suitable reagent to form a cyclooctene derivative.
Reaction with NHS Carbonate: The cyclooctene derivative is then reacted with NHS carbonate under controlled conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Bulk Synthesis: Large quantities of cyclooctene and NHS carbonate are reacted in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
TCO-NHS ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions where the NHS group is replaced by other nucleophiles.
Click Chemistry Reactions: It is widely used in strain-promoted copper-free click chemistry reactions with tetrazines.
Common Reagents and Conditions
Reagents: Common reagents include tetrazines, amines, and other nucleophiles.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature, and do not require a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reactions with tetrazines result in stable covalent linkages, while reactions with amines form amide bonds .
Scientific Research Applications
TCO-NHS ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions for the synthesis of complex molecules.
Biology: Employed in bioorthogonal labeling techniques for imaging and tracking biological molecules.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of TCO-NHS ester involves its reactivity with specific functional groups. In bioorthogonal chemistry, it reacts with tetrazines through a strain-promoted cycloaddition reaction, forming a stable covalent bond. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and imaging applications .
Comparison with Similar Compounds
Similar Compounds
Cyclooct-4-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate: Similar in structure but contains an alkyne group instead of an alkene.
Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) ester: Similar but with different ester functionalities
Uniqueness
TCO-NHS ester is unique due to its high reactivity in strain-promoted click chemistry reactions and its stability under various conditions. This makes it a valuable tool in both chemical synthesis and biological applications .
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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